molecular formula C12H16Cl3NO2S B3996501 5,5,5-trichloro-N-(2-methylphenyl)-1-pentanesulfonamide

5,5,5-trichloro-N-(2-methylphenyl)-1-pentanesulfonamide

Cat. No.: B3996501
M. Wt: 344.7 g/mol
InChI Key: USJLZZYFUVLXKA-UHFFFAOYSA-N
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Description

“5,5,5-trichloro-N-(2-methylphenyl)-1-pentanesulfonamide” is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Properties

IUPAC Name

5,5,5-trichloro-N-(2-methylphenyl)pentane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl3NO2S/c1-10-6-2-3-7-11(10)16-19(17,18)9-5-4-8-12(13,14)15/h2-3,6-7,16H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJLZZYFUVLXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)CCCCC(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-trichloro-N-(2-methylphenyl)-1-pentanesulfonamide typically involves the reaction of 2-methylphenylamine with a chlorinated pentane derivative under sulfonation conditions. The reaction may proceed as follows:

    Starting Materials: 2-methylphenylamine, 5,5,5-trichloropentane, and a sulfonating agent such as chlorosulfonic acid.

    Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the sulfonation process.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors with precise control over temperature and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring.

    Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

    Substitution: The chlorine atoms in the pentane chain can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the synthesis of novel materials with unique properties.

Biology

    Enzyme Inhibition: Potential as an inhibitor of specific enzymes due to its sulfonamide group.

    Antimicrobial Activity: Possible use as an antimicrobial agent.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Industry

    Chemical Manufacturing: Use in the production of other complex organic molecules.

    Agriculture: Potential application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5,5,5-trichloro-N-(2-methylphenyl)-1-pentanesulfonamide would depend on its specific application. In biological systems, it may act by inhibiting enzyme activity through binding to the active site or by interfering with cellular processes. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide antibiotic.

    N-(2-methylphenyl)-1-pentanesulfonamide: A similar compound without the trichloro substitution.

    5,5,5-trichloro-1-pentanesulfonamide: A compound lacking the 2-methylphenyl group.

Uniqueness

The presence of the trichloro substitution and the 2-methylphenyl group in 5,5,5-trichloro-N-(2-methylphenyl)-1-pentanesulfonamide may confer unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5,5-trichloro-N-(2-methylphenyl)-1-pentanesulfonamide
Reactant of Route 2
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5,5,5-trichloro-N-(2-methylphenyl)-1-pentanesulfonamide

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